molecular formula C19H20N2OS B2455098 7-(Piperidin-1-yl(thiophen-2-yl)methyl)quinolin-8-ol CAS No. 385786-46-9

7-(Piperidin-1-yl(thiophen-2-yl)methyl)quinolin-8-ol

Cat. No.: B2455098
CAS No.: 385786-46-9
M. Wt: 324.44
InChI Key: SEQAWAGFJKHOJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Piperidin-1-yl(thiophen-2-yl)methyl)quinolin-8-ol typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases like sodium hydride and solvents such as dimethylformamide (DMF) to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise reaction conditions, thereby optimizing the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

7-(Piperidin-1-yl(thiophen-2-yl)methyl)quinolin-8-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce fully hydrogenated derivatives .

Scientific Research Applications

7-(Piperidin-1-yl(thiophen-2-yl)methyl)quinolin-8-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of 7-(Piperidin-1-yl(thiophen-2-yl)methyl)quinolin-8-ol involves its interaction with specific molecular targets. The piperidine and quinoline moieties can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The thiophene group may also contribute to the compound’s overall bioactivity by enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both piperidine and thiophene groups in 7-(Piperidin-1-yl(thiophen-2-yl)methyl)quinolin-8-ol makes it unique compared to other similar compounds. This unique structure may enhance its binding affinity and specificity towards certain biological targets, potentially leading to more effective therapeutic applications .

Properties

IUPAC Name

7-[piperidin-1-yl(thiophen-2-yl)methyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c22-19-15(9-8-14-6-4-10-20-17(14)19)18(16-7-5-13-23-16)21-11-2-1-3-12-21/h4-10,13,18,22H,1-3,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQAWAGFJKHOJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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